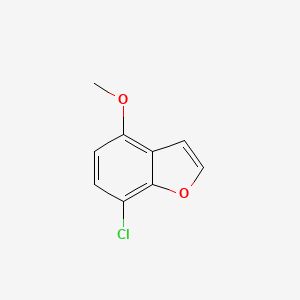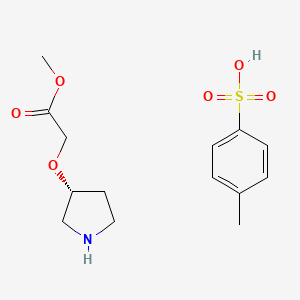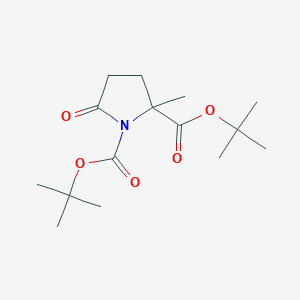![molecular formula C23H29N3O5S2 B2616529 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide CAS No. 438028-40-1](/img/structure/B2616529.png)
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C23H29N3O5S2 and its molecular weight is 491.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Carbonic Anhydrase Isoenzymes
- A study by Supuran et al. (2013) discusses compounds similar to the mentioned chemical, which are effective inhibitors of carbonic anhydrase (CA) isoenzymes. These inhibitors show nanomolar half maximal inhibitory concentration (IC50) against various CA isoenzymes, which is significant for potential therapeutic applications.
Nanofiltration Membrane Development
- In the field of membrane science, Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers for the development of thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux and dye rejection, highlighting their utility in water treatment and purification processes.
Synthesis of New Organophosphorus Compounds
- A study by Arsanious & Hennawy (2016) focuses on the synthesis of new organophosphorus compounds derived from arylidenecyclohexane-1-one derivatives, which are structurally related to the chemical . These compounds show potential for various biological activities.
Development of Colorless and Transparent Polyimide Films
- Research conducted by Jeon et al. (2022) involves the synthesis of polyamic acids using diamine monomers similar to the compound . These acids were then used to create colorless and transparent polyimide films, showcasing applications in material science.
Proton Exchange Membranes in Fuel Cells
- A study by Wang et al. (2012) highlights the synthesis of new monomers containing methoxyphenyl groups, which are structurally related to the compound . These monomers were used in proton exchange membranes for fuel cells, indicating their significance in energy technology.
Inhibitors of Acetylcholinesterase and Carbonic Anhydrase
- Tuğrak et al. (2020) synthesized compounds incorporating sulfonamide and benzamide pharmacophores, structurally related to the chemical . These compounds exhibited significant inhibitory potential against human carbonic anhydrase and acetylcholinesterase enzymes.
Fungicidal Activity
- Research by Pilyugin et al. (2008) developed compounds structurally similar to the mentioned chemical, which were tested for fungicidal activity, suggesting their potential in agricultural applications.
properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S2/c1-30-14-12-26(13-15-31-2)33(28,29)18-10-8-17(9-11-18)22(27)25-23-20(16-24)19-6-4-3-5-7-21(19)32-23/h8-11H,3-7,12-15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOWIYBSIIWGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride](/img/structure/B2616451.png)
![N1-(2-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2616452.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-bromobenzamide](/img/structure/B2616455.png)
![2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B2616456.png)
![3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2616457.png)
![2-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2616459.png)
![methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B2616460.png)





